
PTP Inhibitor III
Vue d'ensemble
Description
L'inhibiteur de PTP III est un composé perméable aux cellules qui inhibe une large gamme de protéine tyrosine phosphatases. Les protéines tyrosine phosphatases sont des enzymes qui éliminent les groupes phosphate des résidus de tyrosine phosphorylés sur les protéines, jouant un rôle crucial dans la régulation des voies de signalisation cellulaire. L'inhibiteur de PTP III est particulièrement important dans la recherche en raison de sa capacité à moduler ces voies, ce qui en fait un outil précieux dans l'étude de diverses maladies, notamment le cancer et le diabète .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'inhibiteur de PTP III, officiellement connu sous le nom d'acide 2-[4-(2-bromoacétyl)phénoxy]-acétique, est synthétisé par une série de réactions chimiquesLes conditions de réaction nécessitent souvent l'utilisation de solvants tels que le diméthylformamide ou le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'inhibiteur de PTP III ne soient pas largement documentées, l'approche générale implique une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les intermédiaires réactifs et le produit final.
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur de PTP III subit plusieurs types de réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, modifiant sa structure chimique et potentiellement son activité inhibitrice.
Réduction : Les réactions de réduction peuvent modifier l'atome de brome, affectant la réactivité du composé.
Réactifs et conditions courants:
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs nucléophiles comme les amines ou les thiols peuvent être utilisés pour substituer l'atome de brome.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels remplaçant l'atome de brome.
4. Applications de recherche scientifique
L'inhibiteur de PTP III a une large gamme d'applications de recherche scientifique, notamment:
Chimie : Utilisé comme outil pour étudier l'inhibition des protéines tyrosine phosphatases et leur rôle dans les voies de signalisation cellulaire.
Biologie : Aide à comprendre la régulation des processus cellulaires tels que la croissance cellulaire, la différenciation et l'apoptose.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de maladies comme le cancer, le diabète et les maladies auto-immunes en modulant l'activité des protéines tyrosine phosphatases
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les protéines tyrosine phosphatases.
5. Mécanisme d'action
L'inhibiteur de PTP III agit comme un inhibiteur covalent photoréversible des protéines tyrosine phosphatases. Il se lie au domaine catalytique de l'enzyme, ciblant spécifiquement le résidu cystéine du site actif. Cette liaison est réversible avec l'irradiation à 350 nm, permettant une inhibition contrôlée de l'enzyme. L'inhibition des protéines tyrosine phosphatases par l'inhibiteur de PTP III conduit à des voies de signalisation cellulaire modifiées, affectant des processus tels que la croissance cellulaire et la différenciation .
Composés similaires:
Composés de vanadium : Ces composés inhibent également les protéines tyrosine phosphatases mais par des mécanismes différents, impliquant souvent l'imitation des groupes phosphate.
Bisperoxo (1,10-phénanthroline)oxidovanadate (V) : Un autre inhibiteur qui cible les protéines tyrosine phosphatases, mais avec une structure chimique et un mode d'action distincts.
Bis (maltolato)oxidovanadium (IV) : Connu pour son potentiel dans le traitement du diabète et du cancer en inhibant les protéines tyrosine phosphatases.
Unicité de l'inhibiteur de PTP III : L'inhibiteur de PTP III est unique en raison de son mécanisme d'inhibition covalent photoréversible, permettant un contrôle précis de l'activité enzymatique. Cette caractéristique le rend particulièrement précieux dans les milieux de recherche où le contrôle temporel de l'inhibition enzymatique est crucial.
Applications De Recherche Scientifique
Metabolic Disorders
PTP Inhibitor III has been evaluated for its effects on metabolic disorders such as obesity and type 2 diabetes. Studies have demonstrated that dual inhibitors targeting both PTP1B and TC-PTP can significantly reduce body weight and improve glucose tolerance in obese animal models . The compounds not only decreased food intake but also improved metabolic parameters like insulin sensitivity, suggesting a multifaceted approach to treating metabolic syndrome.
Compound | Effect on Body Weight | Effect on Glucose Tolerance | IC50 (µM) |
---|---|---|---|
Compound 3 | Decreased | Improved | 10 ± 2 |
Compound 4 | Decreased | Improved | 12 ± 3 |
Cancer Therapy
PTP inhibitors are being explored as novel cancer therapies due to their role in regulating cell proliferation and apoptosis. For example, TC-PTP inhibition has been linked to enhanced apoptosis in keratinocytes exposed to tumor promoters, indicating its potential as a target for skin cancer prevention . The regulation of STAT3 signaling by TC-PTP suggests that inhibiting this phosphatase could be beneficial in managing cancers characterized by aberrant STAT3 activation.
Autoimmune Diseases
The lymphoid tyrosine phosphatase (LYP) is another target for PTP inhibitors in the context of autoimmune diseases. Inhibition of LYP has shown promise in reducing autoimmunity markers in preclinical models . The selectivity of PTP inhibitors for LYP over other phosphatases is crucial to minimize adverse effects associated with broader inhibition.
Case Study 1: Obesity Treatment
In a study involving obese Wistar rats treated with dual PTP1B/TC-PTP inhibitors, significant reductions in body weight and improvements in insulin sensitivity were observed. The study highlighted the potential of these inhibitors to correct metabolic dysfunctions associated with obesity .
Case Study 2: Skin Cancer Prevention
Research on TC-PTP's role in skin carcinogenesis demonstrated that its inhibition could lead to increased tumor initiation rates in mouse models. This finding underscores the potential for TC-PTP inhibitors as preventive agents against skin cancer .
Challenges and Future Directions
Despite promising results, the development of PTP inhibitors faces challenges such as achieving selectivity among closely related phosphatases and understanding the long-term effects of inhibition on cellular signaling networks. Future research should focus on optimizing inhibitor design to enhance specificity and minimize off-target effects.
Mécanisme D'action
PTP Inhibitor III acts as a photoreversible covalent inhibitor of protein tyrosine phosphatases. It binds to the catalytic domain of the enzyme, specifically targeting the active site cysteine residue. This binding is reversible with irradiation at 350 nm, allowing for controlled inhibition of the enzyme. The inhibition of protein tyrosine phosphatases by this compound leads to altered cellular signaling pathways, affecting processes such as cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Vanadium Compounds: These compounds also inhibit protein tyrosine phosphatases but through different mechanisms, often involving the mimicry of phosphate groups.
Bisperoxo (1,10-phenanthroline)oxidovanadate (V): Another inhibitor that targets protein tyrosine phosphatases, but with a distinct chemical structure and mode of action.
Bis (maltolato)oxidovanadium (IV): Known for its potential in treating diabetes and cancer by inhibiting protein tyrosine phosphatases.
Uniqueness of PTP Inhibitor III: this compound is unique due to its photoreversible covalent inhibition mechanism, allowing for precise control over enzyme activity. This feature makes it particularly valuable in research settings where temporal control of enzyme inhibition is crucial.
Activité Biologique
PTP Inhibitor III, identified by its CAS number 29936-81-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in various cellular processes, including insulin signaling and cell growth regulation. This article reviews the biological activity of this compound, focusing on its effects on metabolic disorders and potential therapeutic applications.
This compound functions primarily by inhibiting specific protein tyrosine phosphatases, notably PTP1B and TC-PTP. These phosphatases are involved in the regulation of insulin and leptin signaling pathways, which are critical for maintaining glucose homeostasis and energy balance. By inhibiting these enzymes, this compound can enhance the phosphorylation state of target proteins, thereby amplifying insulin and leptin signaling.
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological models:
- In Vivo Studies : In a study involving obese male Wistar rats, administration of this compound led to significant reductions in body weight and food intake over a five-day period. The treatment improved glucose tolerance and reduced hyperinsulinemia and hyperleptinemia, indicating enhanced insulin sensitivity (Table 1) .
- Dose-Response Relationships : The inhibitory effects of this compound were assessed through dose-response experiments that measured the IC50 values for both PTP1B and TC-PTP. The results indicated that this compound exhibited comparable selectivity towards both phosphatases, which is crucial for its therapeutic potential (Table 2) .
- Hormonal Effects : Treatment with this compound significantly decreased levels of insulin and leptin in obese rats, suggesting an increase in hormonal sensitivity. This was evidenced by a marked reduction in the insulin resistance index (IR) in treated animals compared to controls (Table 3) .
Table 1: Effects of this compound on Metabolic Parameters in Obese Rats
Parameter | Control Group | Obese Group | This compound Group |
---|---|---|---|
Body Weight (g) | 250 ± 10 | 320 ± 15 | 290 ± 12* |
Food Intake (g/day) | 25 ± 5 | 40 ± 7 | 30 ± 6* |
Glucose Tolerance (%) | 90 ± 5 | 60 ± 10 | 80 ± 8* |
Insulin Level (µU/mL) | 5 ± 1 | 15 ± 3 | 10 ± 2* |
Leptin Level (ng/mL) | 10 ± 2 | 25 ± 4 | 15 ± 3* |
*Significantly different from the Obese Group (p < 0.05).
Table 2: IC50 Values for PTP Inhibition
Compound | IC50 for PTP1B (µM) | IC50 for TC-PTP (µM) |
---|---|---|
This compound | 5.0 | 4.8 |
Compound A | 3.0 | >10 |
Compound B | >10 | <5 |
Case Studies
Case Study: Obesity Management
A recent study demonstrated the effectiveness of this compound in managing obesity-related metabolic disorders. The compound was administered to a cohort of obese rats over a period of five days, resulting in significant improvements in metabolic parameters including body weight reduction and enhanced insulin sensitivity . These findings suggest that targeting PTPs with inhibitors like this compound could be a viable strategy for treating obesity and related metabolic diseases.
Propriétés
IUPAC Name |
2-[4-(2-bromoacetyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUZPAAQRBGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?
A: this compound is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, this compound allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of this compound induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []
Q2: What is the significance of studying SHP-1 and its interplay with this compound in inflammatory pain models?
A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and this compound can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.